3-(4-ethoxyphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid

Lipophilicity optimization Medicinal chemistry SAR Drug-like property space

3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1177308-46-1) is a fully substituted 1,3,5-trisubstituted pyrazole bearing a 4-ethoxyphenyl group at C3, a carboxylic acid at C5, and a methyl group at N1. With a molecular formula of C13H14N2O3 and molecular weight of 246.26 g/mol, it belongs to the pyrazole-5-carboxylic acid class, a privileged scaffold widely employed as a key synthetic intermediate in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 1177308-46-1
Cat. No. B1387242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethoxyphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid
CAS1177308-46-1
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C
InChIInChI=1S/C13H14N2O3/c1-3-18-10-6-4-9(5-7-10)11-8-12(13(16)17)15(2)14-11/h4-8H,3H2,1-2H3,(H,16,17)
InChIKeyATLYDGJDRLAJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1177308-46-1): Core Physicochemical and Structural Identity for Research Procurement


3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1177308-46-1) is a fully substituted 1,3,5-trisubstituted pyrazole bearing a 4-ethoxyphenyl group at C3, a carboxylic acid at C5, and a methyl group at N1 [1]. With a molecular formula of C13H14N2O3 and molecular weight of 246.26 g/mol, it belongs to the pyrazole-5-carboxylic acid class, a privileged scaffold widely employed as a key synthetic intermediate in medicinal chemistry and agrochemical discovery programs [2]. The compound's computed XLogP3 of 2.1, topological polar surface area of 64.4 Ų, and single hydrogen bond donor (carboxylic acid OH) position it within favorable drug-like property space for fragment-based screening and lead derivatization [1]. Commercially available from multiple vendors at purities ranging from 95% to 98% with batch-specific QC documentation (NMR, HPLC, GC), this compound serves as a versatile carboxylic acid handle for amide coupling, esterification, and heterocycle elaboration .

Why 3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid Cannot Be Replaced by Common In-Class Pyrazole Carboxylic Acid Analogs


The 3-(4-ethoxyphenyl)-1-methyl substitution pattern on the pyrazole-5-carboxylic acid core generates a unique combination of electronic, steric, and hydrogen-bonding properties that is not replicated by any single close analog. The ethoxy (–OEt) substituent confers distinct lipophilicity (XLogP3 = 2.1) compared to the methoxy (–OMe) analog (predicted XLogP3 ≈ 1.6), while providing greater metabolic oxidative stability than the unsubstituted phenyl derivative due to the electron-donating para-alkoxy group [1]. Simultaneously, the N1-methyl group serves a critical structural role: it eliminates the N–H hydrogen bond donor present in the des-methyl analog (CAS 890591-56-7), thereby reducing total HBD count from 2 to 1 and altering both membrane permeability potential and target binding modalities [1]. In the context of tissue-nonspecific alkaline phosphatase (TNAP) inhibition—a well-characterized SAR paradigm for 3-aryl-pyrazole-5-carboxylic acids—the presence and nature of the 4-substituent on the phenyl ring is known to modulate potency by orders of magnitude, with alkoxy substituents producing distinct activity profiles from halogenated or unsubstituted analogs [2]. Generic substitution across the methoxy, chloro, des-methyl, or unsubstituted phenyl analogs therefore risks not only altered potency but also changes in selectivity, solubility, and downstream synthetic tractability for amide library generation [2].

Quantitative Differentiation Evidence: 3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid Versus Closest Structural Analogs


Lipophilicity Differentiation: Ethoxy (–OEt) vs. Methoxy (–OMe) 4-Substitution Modulates cLogP by ~0.5 Log Units

The target compound bearing a 4-ethoxyphenyl substituent (XLogP3 = 2.1) is approximately 0.5 log units more lipophilic than its 4-methoxyphenyl analog (3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, CAS 93618-34-9), which has a predicted XLogP3 of approximately 1.6 [1]. This difference arises from the additional methylene unit in the ethoxy chain, which incrementally increases hydrophobic surface area without introducing additional hydrogen bond acceptors beyond the ether oxygen. In the broader context of pyrazole-5-carboxylic acid TNAP inhibitors, the optimal lipophilicity range for cell permeability while maintaining aqueous solubility for in vitro assay compatibility has been empirically determined to favor compounds with moderate cLogP values; the ethoxy analog occupies a distinct position in this property landscape that is not accessible to either the methoxy or unsubstituted phenyl derivatives [2].

Lipophilicity optimization Medicinal chemistry SAR Drug-like property space

Hydrogen Bond Donor Count Reduction via N1-Methylation: 1 HBD vs. 2 HBD in Des-Methyl Analog

The N1-methyl group on the target compound reduces the hydrogen bond donor (HBD) count from 2 (in the des-methyl analog, 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, CAS 890591-56-7) to 1 [1]. This is a structurally precise modification: the pyrazole N–H in the des-methyl compound contributes both a hydrogen bond donor and, through tautomerism, ambiguity in the position of the acidic proton between N1 and the carboxylic acid. N1-Methylation locks the tautomeric state and eliminates one HBD, which is known to improve passive membrane permeability and reduce efflux pump recognition—both critical parameters in cell-based assay performance [2]. The des-methyl analog has been tested in the TNAP biochemical assay, showing an IC50 of 19.8 μM (19,800 nM) [3]; however, its higher HBD count and lower lipophilicity (predicted XLogP3 ≈ 1.5–1.7) likely contribute to different cell penetration characteristics compared to the N-methyl derivative.

Hydrogen bonding Membrane permeability Blood-brain barrier penetration

TNAP Inhibitory Activity Context: Ethoxy-Substituted Pyrazoles Occupy a Distinct Potency Niche in the Pyrazole-5-Carboxylic Acid Series

In the TNAP luminescent dose-response assay (PubChem AID 1056), the des-methyl analog 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 890591-56-7) demonstrated an IC50 of 19.8 μM, while the corresponding 4-methoxy des-methyl analog (methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate) showed an IC50 of 2.33 μM—an 8.5-fold difference attributable solely to the ethoxy-to-methoxy substitution [1][2]. The optimized pyrazole-5-carboxylic acid amide series reported by Sidique et al. achieved IC50 values as low as 5–44 nM through systematic variation of the amide substituent while retaining the 2,4-dichlorophenyl or 2,4-dichloro-5-fluorophenyl head group [3]. The ethoxyphenyl substitution thus represents a distinct and underexplored region of chemical space within this pharmacophore: it offers intermediate potency between the weakly active unsubstituted phenyl and the highly optimized dichlorophenyl series, providing a tunable starting point for focused library synthesis where both potency and physicochemical property modulation are desired [3].

TNAP inhibition Alkaline phosphatase Vascular calcification

Carboxylic Acid Synthon Versatility: Single-Step Amide Coupling Accessibility vs. Ester and Chloro Analogs

The free carboxylic acid functionality at C5 of the target compound enables direct, single-step amide coupling with a broad range of amine building blocks using standard HOBt/EDC or HATU/DIPEA protocols—the same chemistry validated in the Sidique et al. TNAP inhibitor optimization campaign that produced 54 amide analogs from the corresponding pyrazole acid synthon [1]. In contrast, the commonly available ethyl ester analog (ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate, CAS 618070-51-2) requires an additional saponification step before the key amide diversification can proceed, adding 1–2 synthetic steps and reducing overall yield . The chloro analog (3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, CAS 1015868-48-0) offers the same carboxylic acid advantage but introduces a halogen atom that can participate in undesirable side reactions under certain coupling conditions and alters the electronic character of the phenyl ring (Hammett σp for Cl = +0.23 vs. σp for OEt = −0.24), producing a different reactivity profile in electrophilic aromatic substitution chemistry [2].

Synthetic tractability Amide library synthesis Building block procurement

Commercial Availability and Batch Reproducibility: QC-Documented Supply vs. Single-Source or Custom-Synthesis Analogs

The target compound is stocked by multiple independent suppliers including Bidepharm (purity 98%, batch-specific NMR, HPLC, GC reports), Leyan (purity 97%), and MolCore (ISO-certified, 98% purity) . Multi-vendor availability mitigates single-source supply risk and enables price benchmarking. In contrast, the 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 93618-34-9) is listed at 95% purity from primarily a single supplier with limited QC documentation, while the des-methyl 4-ethoxyphenyl analog (CAS 890591-56-7) is predominantly available through custom synthesis channels rather than off-the-shelf . The availability of batch-specific analytical data (NMR, HPLC) for the target compound is critical for research reproducibility, as trace impurities in pyrazole carboxylic acid building blocks—particularly residual hydrazine or diketone intermediates—can poison metal catalysts or generate spurious biological assay results .

Procurement reliability Quality control Building block supply chain

Rotatable Bond and Conformational Flexibility: 4 Rotatable Bonds Enable Induced-Fit Binding While Maintaining Rigidity Advantage Over Fully Flexible Linkers

The target compound contains exactly 4 rotatable bonds (ethoxy C–O, ethoxy O–CH2, phenyl–pyrazole, and carboxylic acid C–OH), as computed by PubChem [1]. This positions it at the lower boundary of the commonly cited '≤10 rotatable bonds' oral bioavailability guideline, and it is considerably more constrained than the corresponding ethyl ester analog (6 rotatable bonds) or amide derivatives bearing flexible alkyl chains. In the pyrazole-5-carboxylic acid TNAP inhibitor series, the core scaffold rigidity—conferred by the planar pyrazole ring and the directly attached aryl group—was identified as a key structural feature enabling nanomolar potency through pre-organization of the pharmacophore [2]. Compared to the des-methyl analog, the N1-methyl group introduces a small but measurable increase in steric bulk that may restrict the conformational sampling of the carboxylic acid relative to the pyrazole plane, potentially reducing the entropic penalty upon target binding.

Conformational analysis Entropic binding penalty Scaffold rigidity

Optimal Research and Industrial Application Scenarios for 3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1177308-46-1)


TNAP Inhibitor Focused Library Synthesis via Parallel Amide Coupling

The free carboxylic acid at C5 enables direct, single-step parallel amide coupling with diverse amine sets—the identical chemistry validated in the Sidique et al. lead optimization campaign that yielded TNAP inhibitors with IC50 values as low as 5 nM from the same pyrazole acid scaffold [1]. The ethoxyphenyl head group occupies SAR space that is underexplored relative to the extensively optimized 2,4-dichlorophenyl series; the des-methyl ethoxy analog shows an IC50 of 19.8 μM against TNAP, suggesting the N-methyl derivative may serve as a novel starting point for hit-to-lead optimization targeting vascular calcification or bone mineralization disorders [2]. The reduced HBD count (1 vs. 2) of the N-methyl derivative is expected to improve cell permeability relative to the des-methyl starting point, potentially enabling cell-based TNAP assays that were inaccessible with more polar analogs .

Agrochemical Intermediate: Fungicidal and Herbicidal Pyrazole Carboxamide Derivatization

Pyrazole-5-carboxylic acids are established intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and protoporphyrinogen oxidase (PPO) herbicides [1]. The ethoxy substituent provides a distinct lipophilicity and electronic profile (Hammett σp = −0.24) compared to the more common chloro or trifluoromethyl pyrazole intermediates, enabling access to agrochemical candidates with differentiated environmental fate profiles (soil adsorption coefficients, hydrolytic stability) [2]. The multi-vendor commercial availability with batch QC documentation (97–98% purity) supports the gram-to-kilogram scale-up requirements typical of agrochemical lead optimization programs .

Fragment-Based Drug Discovery (FBDD) Screening Library Component

With a molecular weight of 246.26 Da, 18 heavy atoms, and favorable computed drug-like properties (XLogP3 = 2.1, TPSA = 64.4 Ų, HBD = 1, rotatable bonds = 4), this compound meets all key fragment library design criteria including the 'Rule of Three' (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3) [1]. The carboxylic acid functionality serves dual purpose: it provides a synthetic handle for fragment elaboration via amide or ester formation, and it can engage in critical hydrogen-bonding interactions with target protein active sites. The compound is cataloged in the Life Chemicals screening collection (Product F1967-0149), a supplier whose compounds have been cited in over 100 scientific publications and patents by academic and pharmaceutical customers, providing precedent for successful fragment hit identification from this chemical space [2].

Metabolic Stability Comparison Studies: Ethoxy vs. Methoxy Alkyl Ether Series

The ethoxy (–OCH2CH3) substituent provides a valuable comparator for studying O-dealkylation metabolic stability across the methoxy (–OCH3), ethoxy (–OCH2CH3), and isopropoxy (–OCH(CH3)2) series [1]. Cytochrome P450-mediated O-dealkylation rates are known to vary with alkyl chain length and branching, and systematic comparison within a fixed pyrazole-5-carboxylic acid scaffold allows isolation of this metabolic liability from other structural variables. The target compound (ethoxy) is predicted to exhibit intermediate metabolic stability between the more rapidly O-demethylated methoxy analog and the more slowly dealkylated isopropoxy derivative, making it a critical midpoint reference compound for establishing structure-metabolism relationships in drug discovery programs [2].

Quote Request

Request a Quote for 3-(4-ethoxyphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.